Cas no 2803755-65-7 ((S)-2-(Difluoromethyl)piperidine hcl)

(S)-2-(Difluoromethyl)piperidine hcl structure
2803755-65-7 structure
Product Name:(S)-2-(Difluoromethyl)piperidine hcl
CAS No:2803755-65-7
MF:C6H12ClF2N
MW:171.61598777771
CID:6098312
PubChem ID:162342218
Update Time:2025-07-23

(S)-2-(Difluoromethyl)piperidine hcl Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(DIFLUOROMETHYL)PIPERIDINE HCL
    • (2S)-2-(difluoromethyl)piperidine hydrochloride
    • AT28097
    • EN300-37441908
    • 2803755-65-7
    • (S)-2-(Difluoromethyl)piperidine hcl
    • Inchi: 1S/C6H11F2N.ClH/c7-6(8)5-3-1-2-4-9-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1
    • InChI Key: VASVMNJMDPXFFJ-JEDNCBNOSA-N
    • SMILES: Cl.FC([C@@H]1CCCCN1)F

Computed Properties

  • Exact Mass: 171.0626334g/mol
  • Monoisotopic Mass: 171.0626334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 85.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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Additional information on (S)-2-(Difluoromethyl)piperidine hcl

Comprehensive Overview of (S)-2-(Difluoromethyl)piperidine HCl (CAS No. 2803755-65-7)

(S)-2-(Difluoromethyl)piperidine HCl (CAS No. 2803755-65-7) is a chiral piperidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. The compound's difluoromethyl group and piperidine scaffold make it a valuable building block for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. Its chiral center at the 2-position further enhances its utility in asymmetric synthesis and stereoselective reactions.

In recent years, the demand for fluorinated compounds like (S)-2-(Difluoromethyl)piperidine HCl has surged, driven by their ability to improve metabolic stability, bioavailability, and binding affinity in bioactive molecules. Researchers are particularly interested in its role as a precursor for CNS-targeting drugs, given the piperidine moiety's prevalence in neurologically active compounds. The HCl salt form of this compound also ensures better solubility and handling characteristics, making it a preferred choice for formulation studies.

The synthesis of (S)-2-(Difluoromethyl)piperidine HCl typically involves asymmetric hydrogenation or resolution techniques to achieve high enantiomeric purity. Its CAS No. 2803755-65-7 serves as a unique identifier in regulatory and procurement contexts, ensuring traceability and compliance with global chemical databases. Analytical methods such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity.

From an industrial perspective, (S)-2-(Difluoromethyl)piperidine HCl aligns with the growing trend toward green chemistry and sustainable manufacturing. Its applications extend to catalysis and material science, where fluorinated compounds are increasingly used to modify surface properties and enhance performance. The compound's stability under physiological conditions also makes it a candidate for prodrug design and targeted drug delivery systems.

Frequently asked questions about (S)-2-(Difluoromethyl)piperidine HCl include inquiries about its storage conditions (typically 2-8°C under inert atmosphere), solubility profile (soluble in water and polar organic solvents), and compatibility with common reagents. Researchers also seek information on its toxicity data and handling precautions, which are critical for laboratory safety protocols. These queries reflect the compound's expanding role in both academic and industrial settings.

In summary, (S)-2-(Difluoromethyl)piperidine HCl (CAS No. 2803755-65-7) represents a versatile and high-value intermediate in modern synthetic chemistry. Its combination of fluorine atoms and chirality offers unmatched opportunities for innovation in drug design and beyond. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in cutting-edge research and development.

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